Lipophilicity Advantage Over Unsubstituted and Methyl-Substituted Phenoxyethanesulfonyl Chlorides
The target compound displays an XLogP3-AA of 3.2, substantially higher than 2-phenoxyethanesulfonyl chloride (logP 0.77) and 2-(4-methylphenoxy)ethanesulfonyl chloride (XLogP 2.4) . This logP elevation of approximately 2.4 units over the unsubstituted analog and 0.8 units over the 4-methyl analog correlates with enhanced passive membrane permeability and increased affinity for hydrophobic binding sites, factors critical in drug design and agrochemical lead optimization .
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 2-Phenoxyethanesulfonyl chloride: logP = 0.77; 2-(4-Methylphenoxy)ethanesulfonyl chloride: XLogP = 2.4 |
| Quantified Difference | ΔlogP = +2.43 vs. unsubstituted; ΔlogP = +0.8 vs. 4-methyl analog |
| Conditions | Computed logP values (XLogP3-AA for target and methyl analog; Hit2Lead logP model for unsubstituted analog) |
Why This Matters
Higher lipophilicity broadens the utility of the compound in medicinal chemistry programs requiring LogP values above 3 for optimal pharmacokinetics, providing a clear selection criterion over the more polar analogs.
- [1] PubChem CID 64201036. 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride. National Center for Biotechnology Information. 2025. View Source
